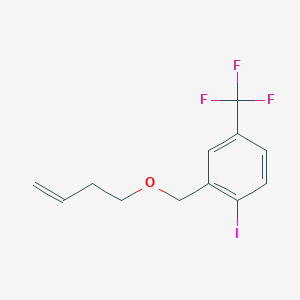![molecular formula C30H25OSi B12637533 {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl CAS No. 920985-14-4](/img/structure/B12637533.png)
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a diphenylsilyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl typically involves the reaction of 4-(naphthalen-2-yl)phenol with diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing automated systems for mixing and purification. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups, while reduction can yield alcohols or amines. Substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
科学研究应用
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl exerts its effects is largely dependent on its chemical structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved would depend on the context of its application, such as in catalysis or as a material component.
相似化合物的比较
Similar Compounds
- {1-[4-(Naphthalen-2-yl)phenyl]methoxy}(diphenyl)silyl
- {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(triphenyl)silyl
- {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(dimethyl)silyl
Uniqueness
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is unique due to its specific combination of a naphthalene ring, a phenyl group, and a diphenylsilyl moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and organic synthesis. The presence of the diphenylsilyl group also enhances its stability and reactivity compared to similar compounds with different substituents.
属性
CAS 编号 |
920985-14-4 |
|---|---|
分子式 |
C30H25OSi |
分子量 |
429.6 g/mol |
InChI |
InChI=1S/C30H25OSi/c1-23(31-32(29-12-4-2-5-13-29)30-14-6-3-7-15-30)24-16-18-26(19-17-24)28-21-20-25-10-8-9-11-27(25)22-28/h2-23H,1H3 |
InChI 键 |
OAFURWDQSFQIRA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)O[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



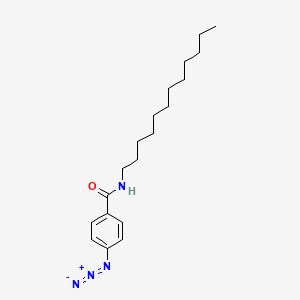
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
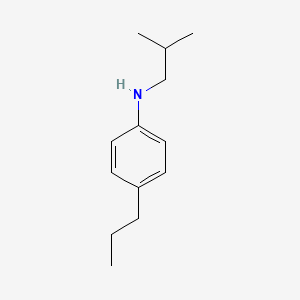
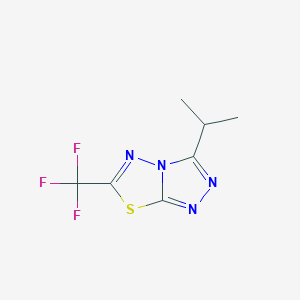
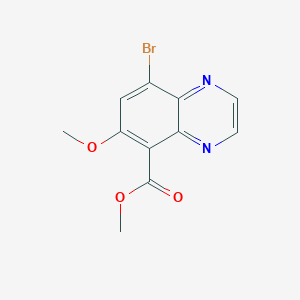
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
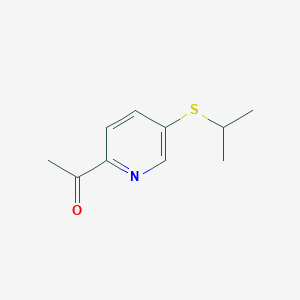
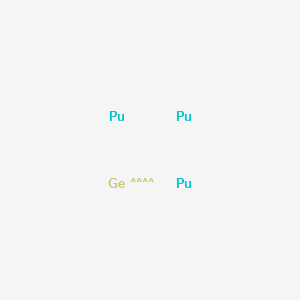

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
